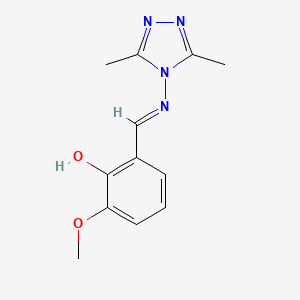
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid, to facilitate the formation of the imine linkage .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity, by disrupting essential cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid
- 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-4,6-diiodophenol
- 2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)phenoxyacetic acid
Uniqueness
2-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-6-methoxyphenol is unique due to its methoxyphenol moiety, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C12H14N4O2/c1-8-14-15-9(2)16(8)13-7-10-5-4-6-11(18-3)12(10)17/h4-7,17H,1-3H3/b13-7+ |
InChI Key |
XFJVKBXRALYWIP-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=C(C(=CC=C2)OC)O)C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C(=CC=C2)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]butan-1-one](/img/structure/B10875989.png)
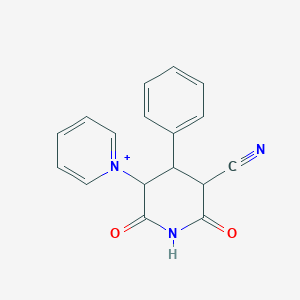
![6-Amino-3-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL cyanide](/img/structure/B10875993.png)
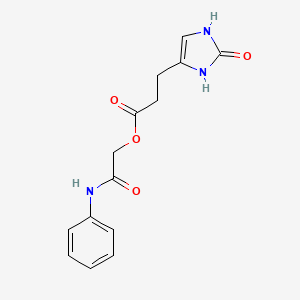
![2-[4-(Acetylamino)phenyl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B10876002.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876008.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876016.png)
![4-[(2-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10876022.png)
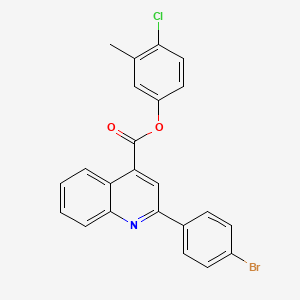
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876041.png)
![(E)-N-{[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)methanimine](/img/structure/B10876052.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B10876056.png)
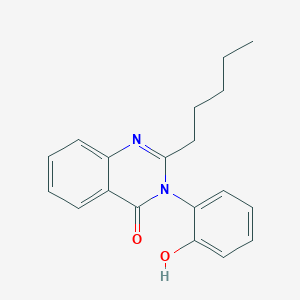
![2-(4-bromophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B10876068.png)
